molecular formula C17H14N4O5 B2456908 N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899967-95-4

N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2456908
CAS RN: 899967-95-4
M. Wt: 354.322
InChI Key: GZSUSPDDZQZRCX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide, also known as FNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNA belongs to the class of pyridazinone derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is not fully understood. However, it is believed that N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide exerts its biological effects by modulating the activity of various signaling pathways. N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide also modulates the activity of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has been shown to induce the activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide also modulates the activity of various enzymes, including COX-2 and iNOS, which are involved in the regulation of inflammation and immune responses. In addition, N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide exhibits potent analgesic effects by modulating the activity of nociceptive neurons in the spinal cord. N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various signaling pathways and biological processes. N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is also relatively easy to synthesize, and the synthesis method has been optimized to achieve a high yield of pure compound. However, N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has some limitations for lab experiments. It is not very water-soluble, which can limit its use in certain assays. In addition, N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide in human clinical trials. This will provide valuable information on the safety and efficacy of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide as a potential therapeutic agent. Another direction is to explore the potential of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide as a novel anti-cancer agent. Further studies are needed to elucidate the mechanism of action of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide in cancer cells and to identify potential synergistic effects with other anti-cancer agents. Additionally, the development of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide analogs with improved water solubility and potency may lead to the discovery of more effective therapeutic agents.
Conclusion
In conclusion, N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a promising chemical compound that exhibits a wide range of biological activities. The synthesis method has been optimized to achieve a high yield of pure compound, and N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications. N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide exhibits potent anti-inflammatory, analgesic, and antitumor effects, and it modulates the activity of various signaling pathways. However, further studies are needed to elucidate the mechanism of action of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide and to explore its potential as a novel therapeutic agent.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide involves the reaction of furfural with 3-(3-nitrophenyl)-6-oxopyridazine-1-acetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is purified using column chromatography to obtain the final compound. The synthesis method has been optimized to achieve a high yield of N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide with minimal impurities.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo models. N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide also exhibits potent analgesic effects by modulating the activity of nociceptive neurons in the spinal cord. In addition, N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c22-16(18-10-14-5-2-8-26-14)11-20-17(23)7-6-15(19-20)12-3-1-4-13(9-12)21(24)25/h1-9H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSUSPDDZQZRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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